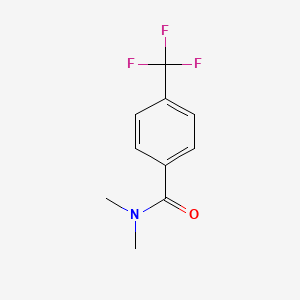

N,N-dimethyl-4-(trifluoromethyl)benzamide

Description

Contextualizing Fluorinated Benzamides in Contemporary Chemical Research

Fluorinated benzamides represent a significant class of compounds in modern chemical research, with applications spanning medicinal chemistry, materials science, and agrochemicals. mdpi.comnih.gov The introduction of fluorine atoms into the benzamide (B126) scaffold can dramatically alter the molecule's physical, chemical, and biological properties. mdpi.com For instance, fluorine substitution can enhance metabolic stability, increase binding affinity to biological targets, and modify electronic properties, making these compounds highly sought after in drug discovery. mdpi.commdpi.com

The benzamide functional group itself is a common feature in many biologically active molecules and provides a rigid framework that can be readily synthesized and modified. nih.gov When combined with fluorine, the resulting fluorinated benzamides have been investigated for a range of therapeutic applications, including as neuroleptics and anticancer agents. nih.gov Research in this area continues to be active, with ongoing efforts to develop novel synthetic methods and explore the unique properties of these compounds. nih.govacs.org

Strategic Importance of the Trifluoromethyl Moiety in Amide Scaffolds

The trifluoromethyl (-CF3) group is a key functional group in the design of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comwikipedia.org Its strategic importance in amide scaffolds, such as in N,N-dimethyl-4-(trifluoromethyl)benzamide, stems from its unique electronic and steric properties. mdpi.com The -CF3 group is highly electronegative and acts as a strong electron-withdrawing group, which can significantly influence the reactivity and acidity of the parent molecule. wikipedia.org

Furthermore, the trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a molecule's properties. wikipedia.org It can enhance lipophilicity, which can improve a drug's ability to cross cell membranes, and can also protect adjacent groups from metabolic oxidation. mdpi.comwikipedia.org The incorporation of the -CF3 group into amide scaffolds has been a successful strategy in the development of numerous commercial drugs. wikipedia.org

Overview of this compound as a Subject of Academic Inquiry

This compound serves as a valuable building block and research compound in organic synthesis. Its synthesis is often achieved through the reaction of 4-(trifluoromethyl)benzoyl chloride with dimethylamine (B145610). orgsyn.org The compound is a solid at room temperature and has a boiling point of 276.2 °C at 760 mmHg. myskinrecipes.com

Academic inquiry into this compound and related structures focuses on several areas. These include the development of new synthetic methodologies, the study of its reactivity in various chemical transformations, and its potential applications in areas such as catalysis and medicinal chemistry. researchgate.netrsc.org While it may not be as widely studied as some other fluorinated benzamides, its well-defined structure and the presence of the key trifluoromethyl and N,N-dimethyl groups make it a useful model compound for investigating the fundamental properties and applications of this chemical class.

Below are tables detailing some of the key properties and research findings related to this compound and its constituent functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO | synquestlabs.comuni.lu |

| Molecular Weight | 217.19 g/mol | myskinrecipes.com |

| CAS Number | 25771-21-5 | synquestlabs.com |

| Boiling Point | 276.2 °C at 760 mmHg | myskinrecipes.com |

| Predicted XlogP | 3.0 | uni.lu |

Table 2: Spectroscopic and Crystallographic Data for Related Compounds

| Data Type | Compound | Key Findings | Reference |

|---|---|---|---|

| ¹H NMR | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide | Aromatic protons show distinct doublets; N(CH₃)₂ protons appear as a singlet. | |

| ¹⁹F NMR | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide | A quartet for the CF₃ group is observed at approximately -64.0 ppm. | |

| Crystal Structure | 4-(Trifluoromethyl)benzamide | Crystallizes in the P -1 space group with specific unit cell dimensions. | nih.gov |

| Crystal Structure | N-[4-(trifluoromethyl)phenyl]benzamide | The two aryl rings are tilted with respect to each other, influenced by crystal packing forces. | nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)benzoyl chloride |

| Dimethylamine |

| 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide |

| 4-(Trifluoromethyl)benzamide |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-14(2)9(15)7-3-5-8(6-4-7)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFXHGGTQGRTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180442 | |

| Record name | N,N-Dimethyl-p-trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25771-21-5 | |

| Record name | N,N-Dimethyl-p-trifluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025771215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-p-trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

**synthetic Methodologies and Chemo Selective Preparation of N,n Dimethyl 4 Trifluoromethyl Benzamide**

Classical Amidation Approaches to Benzamide (B126) Derivatives

The most traditional and widely practiced method for synthesizing amides involves the coupling of a carboxylic acid or its activated derivative with an amine. This approach is foundational in organic chemistry for the construction of the amide linkage.

A direct and common route to N,N-dimethyl-4-(trifluoromethyl)benzamide is the reaction between a derivative of 4-(trifluoromethyl)benzoic acid and dimethylamine (B145610). sigmaaldrich.com The carboxylic acid itself is generally unreactive towards direct reaction with amines under ambient conditions, as an acid-base reaction typically occurs to form a stable ammonium (B1175870) carboxylate salt. luxembourg-bio.com Therefore, activation of the carboxyl group is necessary to facilitate the nucleophilic attack by dimethylamine.

One common strategy is the conversion of 4-(trifluoromethyl)benzoic acid to its more reactive acid chloride, 4-(trifluoromethyl)benzoyl chloride. orgsyn.org This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts readily with dimethylamine to form the desired amide and hydrochloric acid, which is typically scavenged by an excess of the amine or an added non-nucleophilic base.

To circumvent the often harsh conditions required for acid chloride formation, a vast array of in situ activating or "coupling" reagents have been developed. These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. luxembourg-bio.comuantwerpen.be This method avoids the isolation of the moisture-sensitive acid chloride.

The process begins with the reaction of the carboxylic acid, such as 4-(trifluoromethyl)benzoic acid, with the coupling reagent to form an active ester or a similarly reactive species. luxembourg-bio.com This intermediate then readily reacts with dimethylamine. A wide variety of activating agents are available, each with its own advantages regarding reactivity, side products, and reaction conditions. luxembourg-bio.comnih.gov For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) have been used for decades, reacting with the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.commedchemexpress.com However, the dicyclohexylurea (DCU) byproduct can be difficult to remove. luxembourg-bio.com To improve efficiency and reduce side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.comnih.gov

More modern reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU), which are known for their high efficiency and fast reaction rates. luxembourg-bio.comnih.gov Triazine-based reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), offer another alternative that works well in both organic and aqueous media. uantwerpen.benih.gov

Table of Common Amide Coupling Reagents

| Reagent Acronym | Full Name | Class | Notes |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Insoluble urea (B33335) byproduct (DCU) can be removed by filtration. luxembourg-bio.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble byproduct, often used with HOBt or HOAt. nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Highly efficient, particularly for sterically hindered couplings. reddit.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective reagent, forms HOBt as a byproduct. luxembourg-bio.com |

| DMT-MM | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Triazine | Can often be used without base in alcoholic solvents. nih.gov |

Aminocarbonylation reactions provide an alternative pathway to amides by forming the C-N and carbonyl C-C bonds in a single, often catalytic, process. These methods typically involve an aryl halide, an amine, and a source of carbon monoxide.

Palladium-catalyzed aminocarbonylation is a powerful tool for the synthesis of benzamides from aryl halides. dntb.gov.ua In this context, this compound can be synthesized from a 4-halo-trifluoromethylbenzene (e.g., 4-bromo- or 4-iodo-1-(trifluoromethyl)benzene), dimethylamine, and carbon monoxide gas. The reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand such as Xantphos. beilstein-journals.org

The catalytic cycle is believed to involve:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Insertion of carbon monoxide into the resulting Aryl-Pd(II) bond.

Nucleophilic attack by dimethylamine on the acyl-palladium complex.

Reductive elimination of the this compound product, regenerating the Pd(0) catalyst. organic-chemistry.org

This methodology is valued for its broad substrate scope and functional group tolerance. dntb.gov.uarsc.org In some variations, carbon monoxide surrogates like chloroform (B151607) (CHCl₃) or molybdenum hexacarbonyl (Mo(CO)₆) can be used to avoid handling toxic CO gas. organic-chemistry.orgrsc.org

Recent advances have demonstrated that copper catalysts can effectively mediate the formation of N,N-dimethylbenzamides using N,N-dimethylformamide (DMF) as both the dimethylamine source and a reactant. acs.org This offers an alternative to palladium-based systems and the use of gaseous dimethylamine.

One such protocol involves the copper-catalyzed reaction of nitriles with DMF under an oxygen atmosphere. nih.govrsc.org For instance, 4-(trifluoromethyl)benzonitrile (B42179) could be coupled with DMF in the presence of a Cu₂O catalyst and a 1,10-phenanthroline (B135089) ligand to yield this compound. nih.govrsc.org This reaction proceeds via a proposed C-CN bond cleavage of the nitrile and C-N bond cleavage of DMF, followed by the formation of the new amide C-N bond. rsc.org

Another copper-catalyzed approach involves the direct amidation of carboxylic acids using formamides as the amine source. acs.org This transformation provides a direct link between 4-(trifluoromethyl)benzoic acid and DMF to form the target amide, bypassing the need for pre-activation of the carboxylic acid. The mechanistic details of these copper-catalyzed reactions are an area of active research, with evidence pointing to the formation of a Cu(I)-amidate as a key reactive intermediate. acs.org

Aminocarbonylation Strategies for C-N Bond Construction

Reductive and Oxidative Synthetic Routes to this compound

Beyond classical amidation and carbonylation, other synthetic strategies, including reductive and oxidative methods, can be employed.

A primary reductive route is the reductive amination of 4-(trifluoromethyl)benzaldehyde (B58038) with dimethylamine. masterorganicchemistry.com This two-step, one-pot process first involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine. This intermediate is then reduced in situ to the corresponding tertiary amine. However, to synthesize an amide, this strategy is not directly applicable. A more relevant reductive pathway would involve the reduction of a pre-formed amide. For instance, if a related amide with a reducible functional group were synthesized, its reduction could lead to the target compound, but this is a less direct approach. A more direct, though less common, reductive strategy involves the reaction of carbonyl compounds with DMF in the presence of a catalyst and a reductant. For example, various aldehydes can undergo reductive amination with DMF, which serves as the dimethylamine source, reductant, and solvent, often catalyzed by Lewis acids like zinc acetate. researchgate.net

Table of Common Reducing Agents for Reductive Amination

| Reagent | Features | Typical Application |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mild reductant; selectively reduces iminium ions over ketones/aldehydes. masterorganicchemistry.com Highly toxic. koreascience.kr | One-pot reductive amination where aldehyde/ketone and amine are mixed with the reagent. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and less toxic than NaBH₃CN; moisture sensitive but effective for a wide range of substrates. masterorganicchemistry.com | Preferred reagent for many reductive aminations due to its selectivity and safety profile. youtube.com |

| Borohydride Exchange Resin (BER) | Solid-supported reagent, allows for easy work-up. koreascience.kr | Effective for the synthesis of N,N-dimethylalkylamines from carbonyls and dimethylamine. koreascience.kr |

| H₂/Catalyst (e.g., Pd/C) | "Green" conditions, byproduct is water. Requires hydrogenation equipment. | Can be used for reducing pre-formed imines or in one-pot procedures. youtube.com |

Oxidative synthetic routes to benzamides are less common but represent novel strategies. One such method involves the oxidative amidation of styrenes. rsc.orgresearchgate.net Theoretically, this compound could be synthesized from 4-(trifluoromethyl)styrene (B10332) and dimethylamine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) under metal-free conditions. rsc.orgresearchgate.net Another innovative oxidative approach is the synthesis of α-ketoamides from diazo compounds and hydroxylamines, which act as both the amine source and an internal oxidant. nih.gov While not a direct route to the title compound, these methods highlight the expanding toolkit available for amide synthesis.

Advanced Approaches for this compound Synthesis

The development of advanced synthetic methods aims to improve efficiency, atom economy, and functional group tolerance. For the preparation of this compound, transition metal-catalyzed C-H functionalization and multicomponent reactions represent the forefront of these efforts.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.gov This approach can circumvent the need for pre-functionalized starting materials, thus providing a more atom-economical and efficient synthetic route. nih.govrsc.org Catalysts based on palladium and rhodium are particularly prominent in this field. acs.orgresearchwithrutgers.com

While specific studies detailing the direct C-H amidation of 4-(trifluoromethyl)benzene with dimethylamine to form this compound are not extensively documented in publicly available literature, the general principles of palladium- and rhodium-catalyzed C-H amination of arenes are well-established and can be applied conceptually to this synthesis. nih.govresearchwithrutgers.com

For instance, palladium-catalyzed C-H functionalization often employs a directing group to achieve regioselectivity. nih.gov In a hypothetical application to the synthesis of this compound, a suitable directing group on the 4-(trifluoromethyl)benzene core would guide the palladium catalyst to a specific C-H bond, facilitating its reaction with an aminating agent. The N-methoxy amide directing group has been shown to be versatile for a range of C-H functionalization reactions using palladium, rhodium, and ruthenium catalysts. nih.gov

Rhodium catalysts are also highly effective for C-H activation and have been used in the synthesis of various amides. researchwithrutgers.comacs.org Rhodium(III)-catalyzed reactions, for example, can proceed via a C-H activation/annulation sequence to construct complex heterocyclic structures containing an amide bond. acs.org The application of such a catalyst could potentially enable the direct amidation of a C-H bond in a trifluoromethylated benzene (B151609) derivative.

A general representation of a transition metal-catalyzed C-H amidation reaction is shown below:

Ar-H + R₂NH + [Oxidant] --(Transition Metal Catalyst)--> Ar-NR₂ + Reduced Oxidant + H₂O

The following table illustrates typical components and conditions for such reactions, based on related systems.

| Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) |

| Pd(OAc)₂ | None | K₂S₂O₈ | CF₃COOH | 100-120 |

| [RhCp*Cl₂]₂ | None | AgSbF₆ | DCE | 80-130 |

| [RuCl₂(p-cymene)]₂ | None | PhI(OAc)₂ | t-AmylOH | 110 |

This table presents generalized conditions for transition metal-catalyzed C-H amination reactions and is for illustrative purposes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials, offer significant advantages in terms of efficiency and complexity generation. nih.gov The development of MCRs for the synthesis of this compound would involve the convergence of a trifluoromethylated building block, a source of the dimethylamino group, and a carbonyl source.

Recent advances have highlighted the use of fluorinated building blocks in MCRs to access complex fluorinated molecules. rsc.org For example, a multicomponent reaction could potentially be designed involving a trifluoromethylated aryl precursor, dimethylamine, and carbon monoxide or a surrogate.

A study by Shi et al. (2020) reported a multicomponent reaction involving N-fluoro-substituted amides, elemental sulfur, and P(O)H compounds, demonstrating the feasibility of incorporating fluorinated amide precursors in MCRs. nih.gov While not directly yielding this compound, this work underscores the potential of MCRs in synthesizing complex amides.

A hypothetical multicomponent approach for this compound could involve the reaction of 4-(trifluoromethyl)aniline, a methylating agent, and a carbonyl source in a one-pot process catalyzed by a suitable transition metal.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The scalable synthesis of this compound requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. Traditional methods, such as the reaction of 4-(trifluoromethyl)benzoyl chloride with dimethylamine, are often used for large-scale production due to their reliability, despite potential drawbacks related to the handling of acyl chlorides.

Optimization studies for the synthesis of related benzamides have focused on several key parameters:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the synthesis of N,N-disubstituted benzamides, solvents such as toluene, ethyl acetate, and dichloromethane (B109758) are commonly employed.

Base: In reactions involving acyl chlorides, a base is required to neutralize the HCl byproduct. Common choices include triethylamine, pyridine, and aqueous sodium hydroxide. The choice of base can influence the reaction rate and minimize side reactions.

Temperature: Reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities.

Catalyst: In catalyzed reactions, the choice and loading of the catalyst are crucial for achieving high efficiency and turnover numbers.

A study on the synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives highlighted the importance of systematic optimization of reaction parameters to achieve high yields and purity. nih.gov

The following table presents a hypothetical optimization of the reaction between 4-(trifluoromethyl)benzoyl chloride and dimethylamine for scalable synthesis.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | Triethylamine (1.2) | 25 | 4 | 85 |

| 2 | Dichloromethane | Triethylamine (1.2) | 25 | 4 | 88 |

| 3 | Ethyl Acetate | Triethylamine (1.2) | 25 | 4 | 82 |

| 4 | Dichloromethane | Pyridine (1.2) | 25 | 4 | 85 |

| 5 | Dichloromethane | NaOH (aq) (1.5) | 10 | 2 | 92 |

| 6 | Dichloromethane | Triethylamine (1.2) | 0 | 6 | 80 |

This table is a hypothetical representation of an optimization study for illustrative purposes.

**elucidation of Chemical Reactivity and Mechanistic Pathways of N,n Dimethyl 4 Trifluoromethyl Benzamide**

Reactivity of the Amide Functional Group

The tertiary amide group in N,N-dimethyl-4-(trifluoromethyl)benzamide is a critical site for chemical transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the potential for activation to facilitate various reactions.

The carbonyl carbon of the amide group in this compound is electrophilic, though less so than in ketones or aldehydes due to the electron-donating resonance effect of the nitrogen atom. Nevertheless, it can undergo nucleophilic attack, particularly with strong nucleophiles or when the carbonyl group is activated.

Nucleophilic Acyl Substitution:

Amides can undergo nucleophilic acyl substitution, although they are generally less reactive than other carboxylic acid derivatives. This lower reactivity necessitates the use of strong nucleophiles or harsh reaction conditions.

Hydrolysis: The hydrolysis of this compound to 4-(trifluoromethyl)benzoic acid and dimethylamine (B145610) can be achieved under acidic or basic conditions, typically requiring elevated temperatures. The strong electron-withdrawing nature of the trifluoromethyl group can influence the rate of hydrolysis by affecting the electron density on the carbonyl carbon.

Reduction: Tertiary amides can be reduced to tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH4) stackexchange.comucalgary.calibretexts.orglibretexts.orgyoutube.com. In this reaction, the carbonyl group is completely reduced to a methylene group. The reaction proceeds through a nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion intermediate, which is then further reduced to the corresponding tertiary amine, N,N-dimethyl-4-(trifluoromethyl)benzylamine. Sodium borohydride (NaBH4) is generally not strong enough to reduce amides libretexts.org.

Reaction with Organometallic Reagents: Tertiary amides can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to yield ketones after acidic workup youtube.comorgsyn.orgorganic-chemistry.org. However, the initial ketone product can also be attacked by another equivalent of the organometallic reagent to form a tertiary alcohol. Careful control of reaction conditions and the stoichiometry of the reagents is crucial to favor the formation of the ketone. The presence of the electron-withdrawing trifluoromethyl group can enhance the electrophilicity of the carbonyl carbon, potentially facilitating these reactions.

Electrophilic Transformations:

The carbonyl oxygen of the amide possesses lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. This interaction can activate the amide group towards nucleophilic attack. For instance, protonation of the carbonyl oxygen under acidic conditions makes the carbonyl carbon more electrophilic.

These derivatives can react with a variety of nucleophiles. For example, active methylene compounds, hydroxylamine, and hydrazine can react with N,N-dimethylbenzamide diethylmercaptole to yield the corresponding α-dimethylaminobenzylidene derivatives through the elimination of ethyl mercaptan. Furthermore, these derivatives can be used in the synthesis of heterocyclic compounds. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring would be expected to influence the stability and reactivity of the diethylmercaptole intermediate.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is a key determinant of the chemical properties of this compound, influencing not only the reactivity of the aromatic ring but also being a potential site for chemical modification.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the reactivity of the aromatic ring.

Deactivation of the Aromatic Ring: The trifluoromethyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) by inductively withdrawing electron density wikipedia.orglibretexts.orglibretexts.org. This makes the ring less nucleophilic and therefore less reactive towards electrophiles.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution (NAS) mdpi.comlatech.edunih.govnih.govmdpi.comyoutube.com. It can stabilize the negatively charged Meisenheimer complex intermediate that is formed during the course of an SNAr reaction.

While the trifluoromethyl group is generally considered to be chemically robust, under certain conditions, the C-F bonds can be functionalized rsc.orgresearchgate.netbaranlab.orgnih.govresearchgate.net.

C-F Bond Activation: Recent advances in catalysis have enabled the selective activation and functionalization of C-F bonds in trifluoromethylarenes. These transformations can proceed via various mechanisms, including single-electron transfer (SET) pathways, and can be promoted by transition metals or photoredox catalysts rsc.org. Such reactions could potentially be applied to this compound to introduce new functional groups at the benzylic position after defluorination.

Hydrolysis under Forcing Conditions: Although highly stable, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group under harsh conditions, such as with strong acids or bases at high temperatures.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being controlled by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS):

The benzene ring is deactivated towards EAS due to the presence of two electron-withdrawing groups: the trifluoromethyl group and the N,N-dimethylformamido group. The trifluoromethyl group is a meta-director due to its strong inductive electron-withdrawing effect wikipedia.orglibretexts.org. The amide group is also generally considered a meta-director for electrophilic substitution because the nitrogen's lone pair is delocalized onto the carbonyl oxygen, making the nitrogen atom electron-deficient and thus inductively withdrawing from the ring. Therefore, electrophilic substitution on this compound, if it occurs, would be expected to direct the incoming electrophile to the position meta to the amide group (and ortho to the trifluoromethyl group).

Nucleophilic Aromatic Substitution (NAS):

The presence of the strongly electron-withdrawing trifluoromethyl group activates the aromatic ring for NAS, particularly at the positions ortho and para to it mdpi.comlatech.edunih.govnih.govmdpi.comyoutube.com. However, since the para position is already occupied by the amide group, nucleophilic attack would be favored at the positions ortho to the trifluoromethyl group. For a nucleophilic aromatic substitution to occur, a suitable leaving group, such as a halogen, would typically need to be present on the ring. In the absence of a leaving group, NAS is generally not feasible under standard conditions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of arene reactivity. The regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic nature of the substituents already present. In this compound, the benzene ring is substituted with two deactivating groups.

N,N-Dimethylcarboxamide Group (-CON(CH₃)₂): This group is deactivating towards electrophilic attack. The carbonyl moiety withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. This deactivation directs incoming electrophiles to the meta position (C3 and C5).

Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to the strong negative inductive effect (-I) of the three fluorine atoms. It strongly withdraws electron density from the ring, significantly reducing its reactivity towards electrophiles. The -CF₃ group is also a meta-director. wikipedia.org

When both groups are present on the ring as in this compound, their directing effects are cooperative. The carboxamide group at C1 directs incoming electrophiles to the C3 and C5 positions. The trifluoromethyl group at C4 also directs incoming electrophiles to the positions meta to it, which are the C2 and C6 positions. However, the combined deactivating nature of both groups makes substitution challenging. The directing effect of the N,N-dimethylcarboxamide group is generally considered to control the regioselectivity, reinforced by the deactivating nature of the trifluoromethyl group. Therefore, electrophilic substitution on this compound is predicted to occur at the C3 and C5 positions, which are meta to the amide and ortho to the trifluoromethyl group.

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CON(CH₃)₂ | -I, -M (Electron Withdrawing) | Deactivating | Meta |

| -CF₃ | -I (Strongly Electron Withdrawing) | Strongly Deactivating | Meta |

Predicted Regioselectivity for EAS Reactions:

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N,N-Dimethyl-3-nitro-4-(trifluoromethyl)benzamide |

| Halogenation | Br₂/FeBr₃ | 3-Bromo-N,N-dimethyl-4-(trifluoromethyl)benzamide |

| Sulfonation | Fuming H₂SO₄ | 2-(Dimethylcarbamoyl)-5-(trifluoromethyl)benzenesulfonic acid |

Palladium-Catalyzed Cross-Coupling Reactions on the Benzene Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com For these reactions to occur on the benzene ring of this compound, a leaving group (typically a halide like Br or I, or a triflate) must be present on the ring. The electronic nature of the trifluoromethyl-substituted benzamide (B126) moiety influences the efficiency of the key steps in the catalytic cycle, namely oxidative addition and reductive elimination. The electron-poor nature of the aromatic ring, caused by the -CF₃ and -CON(CH₃)₂ groups, generally facilitates the oxidative addition of a palladium(0) complex, which is often the rate-determining step.

Common cross-coupling reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: Reaction of an aryl halide derivative with an organoboron compound.

Buchwald-Hartwig Amination: Formation of a C-N bond between an aryl halide and an amine. acs.org

Heck Coupling: Reaction between an aryl halide and an alkene.

| Reaction Name | Coupling Partners | Typical Catalyst/Ligand System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-X + R-B(OR)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-R (C-C) |

| Buchwald-Hartwig | Aryl-X + R₂NH | Pd₂(dba)₃ / BINAP, XPhos | Aryl-NR₂ (C-N) |

| Heck | Aryl-X + Alkene | Pd(OAc)₂, P(o-tol)₃ | Aryl-Alkene (C-C) |

| Sonogashira | Aryl-X + Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-Alkyne (C-C) |

In-Depth Mechanistic Studies

While extensive research exists on the general mechanisms of the reaction classes discussed, specific in-depth mechanistic studies focusing solely on this compound are not widely available in peer-reviewed literature. The following sections describe the principles of how such studies would be conducted to elucidate the precise reaction pathways for this compound.

Reaction Pathway Elucidation using Chemical Trapping and Kinetic Studies

Kinetic studies are fundamental to understanding reaction mechanisms, providing data on reaction rates, orders, and activation energies. For reactions involving this compound, kinetic analysis could differentiate between proposed pathways. For instance, in a palladium-catalyzed reaction, the rate dependence on the concentration of the substrate, catalyst, and coupling partner can help identify the rate-determining step.

Chemical trapping is a technique used to intercept and identify short-lived, reactive intermediates. If a reaction involving this compound were proposed to proceed through a specific intermediate (e.g., a benzyne or a specific organometallic species), a trapping agent that reacts rapidly and selectively with that intermediate would be introduced into the reaction mixture. The isolation and identification of the resulting trapped product would provide strong evidence for the existence of that intermediate. However, specific examples of such studies on this compound are not documented.

Isotopic Labeling Investigations to Determine Atom Transfer

Isotopic labeling is a powerful and definitive technique for tracing the path of atoms through a chemical reaction. wikipedia.orgmusechem.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of that atom can be tracked in the products using mass spectrometry or NMR spectroscopy. acs.org

For this compound, this method could be applied in several ways:

¹⁵N-Labeling: Synthesizing the benzamide with ¹⁵N would allow researchers to track the fate of the amide nitrogen in rearrangement or fragmentation reactions.

¹³C-Labeling: Placing a ¹³C label at the carbonyl carbon could elucidate mechanisms of decarbonylation or reactions involving the amide group.

Deuterium Labeling: Incorporating deuterium (²H) at specific positions on the aromatic ring could be used to determine kinetic isotope effects (KIEs). A significant KIE would indicate that the C-H bond at that position is broken in the rate-determining step of the reaction, providing crucial mechanistic insight into C-H activation or electrophilic substitution pathways.

Postulated Intermediates and Transition State Characterization

The characterization of transient intermediates and transition states is key to a complete mechanistic picture. While direct observation is often difficult, modern computational chemistry provides powerful tools for this purpose. Using methods such as Density Functional Theory (DFT), researchers can model the entire reaction coordinate for a proposed mechanism. nih.gov

For a reaction involving this compound, computational studies could:

Calculate Geometries: Determine the three-dimensional structures of reactants, intermediates, transition states, and products.

Determine Energetics: Calculate the relative energies of all species along the reaction pathway, identifying the activation energy barriers for each step. This can predict the most likely reaction pathway and the rate-limiting step.

Characterize Transition States: A true transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Computational analysis can confirm the identity of transition states connecting reactants to products.

While computational studies have been performed on related trifluoromethyl-substituted benzamides to understand intermolecular interactions and crystal packing researchgate.net, specific studies characterizing reactive intermediates and transition states for reactions of this compound are not prominently reported.

**computational Chemistry and Theoretical Investigations of N,n Dimethyl 4 Trifluoromethyl Benzamide**

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone of computational investigations into N,N-dimethyl-4-(trifluoromethyl)benzamide, offering a detailed picture of its electronic landscape. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations, each providing unique advantages in characterizing the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. researchgate.netchemrxiv.orgedu.krd DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. These calculations also provide valuable information about the molecule's electronic properties.

The optimized geometry of this compound reveals key structural parameters. The trifluoromethyl group, being a strong electron-withdrawing group, influences the geometry of the benzamide (B126) moiety. The bond lengths and angles within the molecule are affected by the electronic interplay between the trifluoromethyl and N,N-dimethylamido groups.

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length (Amide) | ~1.37 Å |

| C-CF3 Bond Length | ~1.49 Å |

| Dihedral Angle (Benzene Ring - Amide Plane) | ~30-40° |

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined through DFT calculations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can provide a more rigorous description of the electronic structure of this compound. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and obtaining highly accurate results for specific molecular properties.

Reaction Mechanism Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the factors that control the reaction's outcome.

A key aspect of reaction mechanism modeling is the identification of transition states, which are the high-energy structures that connect reactants and products. Computational methods can be used to locate these transition states and verify their identity through frequency calculations.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. This involves following the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the desired species.

By calculating the energies of reactants, products, and transition states, it is possible to construct an energetic profile for a given reaction pathway. This profile provides valuable information about the reaction's thermodynamics and kinetics. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

For this compound, computational studies can elucidate the energetic profiles of reactions such as hydrolysis, reduction, or other transformations, providing insights into the feasibility and selectivity of these processes.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15 to +25 |

| Products | -10 to -20 |

Structure-Reactivity Relationship Studies

Computational chemistry allows for systematic studies of structure-reactivity relationships. By modifying the structure of this compound in silico and calculating the resulting changes in its properties, researchers can gain a deeper understanding of how different structural features influence reactivity. For instance, the effect of substituting the trifluoromethyl group with other electron-withdrawing or electron-donating groups can be investigated to modulate the electronic properties and reactivity of the benzamide core. These studies are invaluable for the rational design of new molecules with tailored properties.

Computational Prediction of Electrophilic and Nucleophilic Sites

The identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites within a molecule is crucial for understanding its reactivity and intermolecular interactions. A common method for this is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, with different colors representing varying electrostatic potential values.

For this compound, the MEP would reveal distinct regions of positive and negative potential.

Nucleophilic Sites: The most electron-rich area is predicted to be the oxygen atom of the carbonyl group (C=O). Its lone pairs of electrons create a region of strong negative electrostatic potential, making it a primary site for attack by electrophiles or for forming hydrogen bonds.

Electrophilic Sites: Conversely, the carbonyl carbon atom is electron-deficient due to the polarization of the C=O bond and is thus a primary electrophilic site, susceptible to attack by nucleophiles. The hydrogen atoms of the N-methyl groups and, to a lesser extent, the aromatic ring protons, would also exhibit positive potential. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the aromatic ring, making the carbon atom to which it is attached, and the ring in general, more electrophilic than in an unsubstituted benzamide.

Theoretical calculations can quantify the electrostatic potential at specific atomic sites. While specific computational studies for this molecule are not widely published, a representative analysis would yield data similar to that presented in the hypothetical table below.

| Atomic Site | Predicted Electrostatic Potential (Arbitrary Units) | Character |

|---|---|---|

| Carbonyl Oxygen (O) | -0.08 | Strongly Nucleophilic |

| Carbonyl Carbon (C) | +0.12 | Strongly Electrophilic |

| Amide Nitrogen (N) | -0.04 | Weakly Nucleophilic |

| Aromatic Ring Carbons | -0.02 to +0.05 | Moderately Electrophilic |

| Trifluoromethyl Fluorines (F) | -0.06 | Nucleophilic |

| Trifluoromethyl Carbon (C) | +0.15 | Strongly Electrophilic |

Analysis of the Trifluoromethyl Group's Inductive and Resonance Effects

The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups used in medicinal chemistry and materials science. nih.gov Its influence on the electronic properties of the aromatic ring in this compound is primarily governed by a strong inductive effect.

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma (σ) bonds of the molecule. nih.gov In this compound, the -CF₃ group strongly withdraws electron density from the benzene (B151609) ring via this inductive effect. This deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzamide. The inductive withdrawal enhances the electrophilic character of the ring and the carbonyl carbon. nih.gov

The net result is a significant polarization of the molecule, increasing the acidity of the aromatic protons and modulating the reactivity of the amide functional group.

Molecular Dynamics Simulations to Explore Conformational Space

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, this computational technique is highly applicable for exploring its conformational landscape. MD simulations model the movement of atoms and molecules over time, providing insights into flexibility, stability, and intermolecular interactions.

For this compound, an MD simulation could investigate several key dynamic features:

Amide Bond Rotation: The C-N bond of the amide group has partial double-bond character, which restricts its rotation. MD simulations could determine the energy barrier for this rotation and the preferred orientation (conformation) of the N,N-dimethyl group relative to the plane of the aromatic ring.

Trifluoromethyl Group Rotation: The simulation could also explore the rotational dynamics of the C-CF₃ bond, identifying the lowest energy conformation of the fluorine atoms relative to the ring.

Such simulations would typically involve placing the molecule in a simulated box of solvent molecules and calculating the forces between all atoms over thousands of small time steps, tracing the trajectory and conformational states of the molecule. nih.gov

**n,n Dimethyl 4 Trifluoromethyl Benzamide As a Pivotal Synthetic Intermediate and Reagent in Organic Synthesis**

Precursor for the Synthesis of Diverse Benzamide (B126) Derivatives

N,N-Dimethyl-4-(trifluoromethyl)benzamide serves as a foundational building block for the elaboration of a multitude of more complex benzamide structures. The amide and the trifluoromethyl-substituted phenyl ring offer multiple sites for synthetic modification.

While direct modification of the N,N-dimethyl groups can be challenging, a common synthetic strategy involves the hydrolysis of the amide to 4-(trifluoromethyl)benzoic acid. This carboxylic acid is a versatile intermediate that can be activated and coupled with a wide range of primary and secondary amines to generate a library of N-substituted benzamide analogs. This approach allows for the systematic variation of the substituents on the nitrogen atom, enabling the exploration of structure-activity relationships in drug discovery programs.

For instance, the coupling of 4-(trifluoromethyl)benzoic acid with various anilines or aliphatic amines, using standard peptide coupling reagents, can yield a diverse set of amides with tailored properties. The resulting complex amides are of significant interest in the development of new pharmaceuticals and agrochemicals.

Table 1: Representative N-Substituted Benzamide Derivatives Potentially Synthesized from this compound via 4-(Trifluoromethyl)benzoic Acid

| Amine Coupling Partner | Resulting Benzamide Derivative | Potential Applications |

| Aniline | N-Phenyl-4-(trifluoromethyl)benzamide | Pharmaceutical intermediates |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-4-(trifluoromethyl)benzamide | Agrochemicals, Materials science |

| Piperidine | (Piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | Medicinal chemistry scaffolds |

| Morpholine | (Morpholino)(4-(trifluoromethyl)phenyl)methanone | Bioactive molecule synthesis |

This table represents a conceptual synthetic pathway. The synthesis of these specific derivatives directly from this compound would require a two-step process involving hydrolysis and subsequent amidation.

The benzamide moiety of this compound can be a key component in the construction of various heterocyclic and fused-ring systems. Methodologies such as directed ortho-metalation (DoM) of the aromatic ring, facilitated by the N,N-dimethylamido group, can create a nucleophilic center adjacent to the amide. This lithiated intermediate can then react with a variety of electrophiles to introduce new substituents, which can subsequently participate in cyclization reactions to form fused heterocyclic structures.

While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity of N,N-dialkylbenzamides in DoM is well-established. This powerful synthetic strategy opens up avenues for the synthesis of complex polycyclic molecules incorporating the 4-(trifluoromethyl)phenyl motif. For example, reaction with a suitable dielectrophile could, in principle, lead to the formation of a new ring fused to the benzene (B151609) ring.

Contributions to Advanced Fluorine Chemistry

The presence of the trifluoromethyl group makes this compound an important player in the field of fluorine chemistry, which is dedicated to the synthesis and application of fluorine-containing compounds.

Organofluorine compounds are of immense interest due to their unique properties and widespread applications. This compound serves as a readily available building block containing a trifluoromethylated aromatic ring. This allows for the incorporation of this important structural motif into larger, more complex molecules. Synthetic chemists can utilize the reactivity of the aromatic ring or the amide functionality to construct a variety of multifluorinated compounds. For example, further functionalization of the aromatic ring through electrophilic aromatic substitution or nucleophilic aromatic substitution (if suitably activated) can introduce additional fluorine-containing groups.

While this compound itself is not typically used as a direct trifluoromethylating agent, its precursor, 4-(trifluoromethyl)benzoic acid, can be a starting point for the development of such reagents. The trifluoromethyl group is a key pharmacophore, and methods for its introduction into organic molecules are of high value. Research in this area often focuses on transforming stable, commercially available trifluoromethylated compounds into reactive reagents capable of transferring the CF3 group.

Development of Novel Synthetic Reagents and Methodologies

The exploration of the reactivity of this compound and its derivatives holds the potential for the development of new synthetic reagents and methodologies. For instance, functionalization of the aromatic ring could lead to novel ligands for catalysis or new building blocks with unique reactivity. The combination of the robust amide and the electron-withdrawing trifluoromethyl group could be exploited in the design of new chemical transformations. While specific examples are yet to be widely reported, the foundational structure of this compound makes it a promising platform for future innovation in synthetic organic chemistry.

Applications in Nitrogen Deletion and Skeletal Editing Reactions (e.g., Levin's Reagent and related chemistry)

The transformation of molecular skeletons through the precise insertion or deletion of atoms, known as "skeletal editing," represents a frontier in organic synthesis. A significant advancement in this area involves the deletion of nitrogen atoms from secondary amines to form new carbon-carbon bonds. While this compound is not the direct reagent for this transformation, its core structure is integral to the highly effective anomeric amides developed for this purpose, famously known as Levin's Reagents.

One such key reagent is N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. uchicago.eduresearchgate.net This compound belongs to the N-(alkoxy)-N-(acyloxy)benzamide class of anomeric amides. researchgate.net The presence of two oxygen atoms on the amide nitrogen greatly diminishes the typical resonance with the carbonyl group, rendering the nitrogen highly electrophilic. researchgate.net This electronic feature allows the reagent to react with secondary amines, initiating a cascade that ultimately leads to the extrusion of molecular nitrogen (N₂) and the formation of a C-C bond between the two carbons previously attached to the nitrogen. nih.gov

The general mechanism proceeds through the amine's nucleophilic attack on the anomeric amide, followed by a rearrangement to form a reactive isodiazene intermediate. This intermediate readily decomposes, releasing dinitrogen gas and generating a diradical pair, which then combines to form the new carbon-carbon bond. uchicago.edunih.gov This powerful strategy has been applied to a variety of substrates, including the contraction of cyclic amines and the late-stage modification of complex molecules and drug candidates. researchgate.net The methodology circumvents the need for potentially hazardous reagents traditionally used for such transformations. nih.gov The 4-(trifluoromethyl)benzamide portion of the reagent is crucial for its stability and reactivity profile.

The following table details representative examples of nitrogen deletion reactions facilitated by anomeric amides derived from the 4-(trifluoromethyl)benzamide scaffold.

| Starting Amine Substrate | Product of Nitrogen Deletion | Key Features |

| Cyclic Secondary Amines (e.g., Pyrrolidines) | Contracted Rings (e.g., Cyclobutanes) | Enables ring contraction by one atom, providing access to strained ring systems. researchgate.net |

| Dibenzylamine | 1,2-Diphenylethane | Demonstrates the formation of a C(sp³)–C(sp³) bond by deleting the nitrogen atom. |

| Tetrahydroisoquinolines | Substituted Dihydronaphthalenes | Shows applicability in complex heterocyclic systems, leading to dearomatized products. |

| Axle of a Crown Ether Rotaxane | Nitrogen-Deleted Rotaxane | The reaction can be performed on mechanically interlocked molecules without dethreading. uchicago.edu |

Use in C-H Bond Functionalization Strategies

The direct functionalization of otherwise inert C–H bonds is a cornerstone of modern synthetic efficiency, minimizing the need for pre-functionalized starting materials. snnu.edu.cn In this context, directing groups are frequently employed to guide a metal catalyst to a specific C–H bond, ensuring high positional selectivity. snnu.edu.cnnih.gov The N,N-dimethylbenzamide functional group is a well-established and versatile directing group for transition-metal-catalyzed C–H functionalization, typically favoring the ortho position. nih.govrsc.orgresearchgate.net

The amide's carbonyl oxygen and the nitrogen atom can act as a bidentate ligand, forming a stable five-membered metallocycle with a transition metal catalyst (such as Palladium, Rhodium, or Ruthenium) that incorporates the ortho C-H bond. nih.govrsc.org This chelation assistance lowers the activation energy for C-H bond cleavage, allowing for subsequent functionalization through coupling with various partners like alkenes, alkynes, or aryl halides.

In this compound, the N,N-dimethylamide moiety can serve this directing role effectively. Furthermore, the powerful electron-withdrawing nature of the para-trifluoromethyl group significantly influences the electronic properties of the aromatic ring, which can modulate the reactivity of the C-H bonds and the efficiency of the catalytic cycle. This makes the compound a valuable substrate for developing and studying C-H functionalization methodologies.

The table below summarizes typical C-H functionalization reactions where an N,N-disubstituted benzamide acts as the directing group.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Olefination | Alkenes (e.g., acrylates) | Rh(III) | ortho-Alkenylated Benzamides |

| Arylation | Arylboronic acids or diazonium salts | Pd(II) | ortho-Arylated Benzamides |

| Alkylation | Alkyl halides or organoboron reagents | Pd(II) | ortho-Alkylated Benzamides |

| Annulation | Alkynes | Rh(III) or Ru(II) | Fused Heterocycles (e.g., Isoquinolinones) |

Explorations in Materials Science and Functional Materials Research

The unique properties imparted by fluorine atoms have made fluorinated polymers and materials subjects of intense research for high-performance applications. The inclusion of trifluoromethyl groups can enhance thermal stability, chemical resistance, solubility in organic solvents, and modify dielectric properties. researchgate.net this compound serves as a simple molecular scaffold containing key structural motifs relevant to the synthesis of advanced functional materials.

The compound combines three important features:

A Trifluoromethyl Group: As noted, this group is a key component for creating fluorinated polymers with desirable properties. researchgate.net

An Amide Linkage: The amide bond is the defining feature of polyamides (e.g., Nylon) and poly(amide-imide)s, which are known for their excellent thermal stability and mechanical strength.

An Aromatic Ring: The rigid benzene core provides structural integrity and thermal resistance, forming the backbone of many high-performance polymers.

While direct polymerization of this compound may not be straightforward, its structure makes it a valuable model compound or a potential precursor for more complex monomers. For instance, related fluorinated diacids and diamines are used to synthesize fluorinated poly(amide-imide)s. These materials exhibit high glass-transition temperatures (often above 250 °C), excellent thermal stability (decomposing above 500 °C), and good solubility, making them candidates for applications in microelectronics and aerospace. researchgate.net The study of how molecules like this compound pack in the solid state and their intermolecular interactions can provide insight into designing new crystalline materials or liquid crystals.

| Feature of this compound | Relevance to Materials Science | Potential Application Area |

| Trifluoromethyl Group | Enhances thermal stability, solubility, and lowers dielectric constant. researchgate.net | High-performance fluorinated polymers. |

| Benzamide Core | Provides structural rigidity and potential for hydrogen bonding (in primary/secondary amides). | Thermally stable polymers like polyamides and polyimides. |

| Aromatic System | Contributes to thermal and oxidative stability. | Engineering plastics, microelectronic films. |

**future Research Directions and Uncharted Avenues for N,n Dimethyl 4 Trifluoromethyl Benzamide**

Development of Novel and Highly Efficient Synthetic Pathways

While classical methods for amide bond formation are well-established, they often require harsh conditions or the use of stoichiometric activating agents, leading to significant waste. Future research should focus on developing more atom-economical and environmentally benign synthetic routes to N,N-dimethyl-4-(trifluoromethyl)benzamide.

Key Research Objectives:

Catalytic Amide Formation: Investigation into transition-metal or organocatalytic systems that can directly couple 4-(trifluoromethyl)benzoic acid with dimethylamine (B145610) or a surrogate. This would bypass the need to form an intermediate acid chloride or use coupling reagents.

Flow Chemistry Synthesis: Adapting and optimizing the synthesis for continuous flow reactors could offer improved safety, scalability, and product consistency compared to batch processing. acs.org A continuous-flow approach could enable rapid optimization of reaction conditions such as temperature, pressure, and stoichiometry. acs.org

Alternative Feedstocks: Exploring routes that utilize more fundamental starting materials, potentially through C-H activation of toluene derivatives followed by amidation, could provide more convergent and cost-effective pathways.

Advanced Mechanistic Investigations into Complex Reaction Systems

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the amide functionality, warranting detailed investigation.

Future research avenues include:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict reactivity. This can provide insights into how the trifluoromethyl group influences reaction intermediates and selectivity.

Kinetic Studies: Performing detailed kinetic analysis of reactions, such as electrophilic aromatic substitution or ortho-lithiation, to quantify the electronic impact of the CF3 group on reaction rates and build predictive models.

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques (e.g., ReactIR, NMR) to observe reaction intermediates in real-time, providing direct evidence for proposed mechanisms.

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The ability to precisely modify the this compound scaffold is key to creating analogs for structure-activity relationship (SAR) studies. Developing selective functionalization methods is a significant challenge and a promising area for research.

Areas for Exploration:

Distal C-H Functionalization: A major challenge in synthetic chemistry is achieving selectivity at positions far from existing functional groups. researchgate.net Research into photocatalytic or metal-catalyzed methods to achieve para-selective C-H functionalization on benzamide (B126) derivatives is an active area. researchgate.netnih.gov Novel strategies could be developed to functionalize the C-H bonds ortho to the trifluoromethyl group, which are electronically deactivated.

Directed Ortho-Metalation (DoM): The N,N-dimethylamide group is a powerful directing group for ortho-lithiation. Research could systematically explore the DoM of this compound to introduce a wide variety of electrophiles at the C3 and C5 positions, creating a library of novel derivatives.

Asymmetric Transformations: For derivatives of this compound that contain prochiral centers or atropisomeric axes, developing catalytic asymmetric methods to control stereochemistry would be essential for applications in medicinal chemistry.

Exploration of Related Trifluoromethylated Amide Architectures with Unique Properties

Proposed Research Initiatives:

Isomeric Scaffolds: Synthesizing and characterizing the corresponding ortho- and meta-(trifluoromethyl)benzamide isomers to create a comparative dataset. This would allow for a systematic evaluation of how the CF3 position affects properties like lipophilicity, dipole moment, and biological activity.

Amide Group Modification: Replacing the N,N-dimethyl groups with other alkyl or aryl substituents, or incorporating the nitrogen into a cyclic structure (e.g., piperidine, morpholine), to probe the steric and electronic effects on molecular conformation and function.

Introduction of Further Substituents: Investigating the impact of adding other functional groups (e.g., halogens, nitro groups, methoxy groups) to the aromatic ring to modulate the electronic landscape and create multifunctional molecules.

Below is a table comparing the target compound with its hypothetical isomers, illustrating the type of data that could be generated.

| Compound Name | CAS Number | CF3 Position | Predicted Effect on Acidity of Ortho-Protons | Predicted Effect on Lipophilicity (XLogP3) |

|---|---|---|---|---|

| This compound | 25771-21-5 | Para | Moderate Increase | ~2.5-3.0 |

| N,N-Dimethyl-3-(trifluoromethyl)benzamide | N/A (Hypothetical) | Meta | Significant Increase (at C2) | ~2.5-3.0 |

| N,N-Dimethyl-2-(trifluoromethyl)benzamide | N/A (Hypothetical) | Ortho | Moderate Increase (at C6) | ~2.5-3.0 |

Integration with High-Throughput Experimentation and Artificial Intelligence in Synthesis

Future Directions:

High-Throughput Experimentation (HTE): Employing automated, miniaturized reaction platforms to rapidly screen hundreds or thousands of reaction conditions (catalysts, solvents, ligands, temperatures) for the synthesis or functionalization of the target molecule. acs.orgnih.gov HTE is a powerful tool for optimizing reaction conditions and discovering novel reactivity. nih.govdocumentsdelivered.com

Machine Learning for Reaction Optimization: Using machine learning algorithms to analyze data from HTE screens. mdpi.com These models can identify complex relationships between variables and predict the optimal conditions for achieving high yield and selectivity, potentially surpassing human intuition. mdpi.comresearchgate.net

AI-Driven Retrosynthesis: Utilizing artificial intelligence platforms to propose novel and unconventional synthetic routes to this compound and its derivatives. By training on vast databases of chemical reactions, AI can identify pathways that a human chemist might overlook. medium.com

Q & A

Q. What are the optimized synthetic routes for N,N-dimethyl-4-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?

A multi-step synthesis typically involves coupling 4-(trifluoromethyl)benzoyl chloride with dimethylamine under controlled conditions. Key parameters include:

- Solvent choice : Dichloromethane (DCM) or acetonitrile are preferred for their inertness and solubility properties .

- Temperature : Ice-cold conditions (0–5°C) minimize side reactions like hydrolysis of the acyl chloride intermediate .

- Base selection : Sodium carbonate or triethylamine neutralizes HCl generated during coupling, improving reaction efficiency .

Yields >80% are achievable with rigorous exclusion of moisture. Purity is confirmed via HPLC or NMR, with residual solvents (e.g., DCM) monitored via GC-MS .

Q. How can crystallographic data for this compound be validated, and what software tools are recommended for structural refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For refinement:

- SHELXL : Widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twin resolution .

- Mercury CSD : Visualizes voids and packing patterns, critical for assessing intermolecular interactions (e.g., π-stacking of the trifluoromethyl group) .

Validation includes R-factor analysis (<5%) and cross-checking against the Cambridge Structural Database (CSD) to identify discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in kinetic studies of this compound’s reactivity?

Contradictions often arise from solvent effects or competing reaction pathways. Methodological strategies include:

- Isolation of intermediates : Use quenching experiments (e.g., with methanol) to trap reactive species for NMR or MS analysis .

- Computational modeling : Density Functional Theory (DFT) calculates activation energies for SN2 vs. HERON pathways, clarifying dominant mechanisms .

- In situ monitoring : Real-time FT-IR or Raman spectroscopy tracks bond cleavage/formation, reducing artifacts from post-reaction workup .

Q. What experimental protocols mitigate mutagenicity risks associated with handling this compound?

While Ames II testing indicates lower mutagenicity compared to other anomeric amides, precautions are critical:

- Ventilation : Use fume hoods with >100 ft/min face velocity during synthesis .

- PPE : Nitrile gloves (≥8 mil thickness) and closed-system transfers minimize dermal exposure .

- Waste disposal : Neutralize residual acyl chloride with 10% sodium bicarbonate before disposal .

Regular mutagenicity screening (e.g., Salmonella reverse mutation assay) is advised for derivatives .

Q. How does the trifluoromethyl group influence the compound’s electronic properties, and how can this be exploited in medicinal chemistry?

The -CF₃ group:

- Electron-withdrawing effect : Reduces pKa of adjacent protons (e.g., benzamide NH) by ~1–2 units, enhancing hydrogen-bonding capacity .

- Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving blood-brain barrier permeability .

Applications: - Pharmacophore design : Use in kinase inhibitors (e.g., PPARδ antagonists) where -CF₃ stabilizes target-ligand interactions via hydrophobic pockets .

- Proteolysis-targeting chimeras (PROTACs) : The group’s metabolic stability prolongs half-life in vivo .

Methodological Troubleshooting

Q. How to address low yields in large-scale synthesis of this compound?

Common issues and solutions:

- Impurity profile : Replace batch reactors with continuous flow systems to reduce byproduct formation (e.g., di-acylated products) .

- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate coupling; yields improve by 15–20% .

- Scale-up adjustments : Maintain stoichiometric excess of dimethylamine (1.2 eq.) to compensate for volatility losses .

Q. What analytical techniques differentiate polymorphs of this compound, and how do they impact dissolution kinetics?

- DSC/TGA : Identify polymorph transitions (e.g., Form I vs. Form II) via endothermic peaks .

- PXRD : Resolve differences in crystal lattice spacing (e.g., d-spacing shifts >0.5 Å indicate new forms) .

Dissolution studies in biorelevant media (e.g., FaSSIF) show Form I has 2× faster release than Form II due to higher surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.